molecular formula C9H11NO3 B3349424 Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate CAS No. 21898-45-3

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Cat. No.: B3349424
CAS No.: 21898-45-3
M. Wt: 181.19 g/mol
InChI Key: HZSVMMXNUWDJPP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Properties

IUPAC Name

ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSVMMXNUWDJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176300
Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
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Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21898-45-3
Record name Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate
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Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
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Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
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Record name Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate typically involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction. The cyclization step may require heating, and the oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate typically involves the following steps:

  • Condensation Reaction: Ethyl acetoacetate is condensed with methylamine.
  • Cyclization: The product undergoes cyclization followed by oxidation.
  • Reagents Used: Common reagents include sodium ethoxide or potassium carbonate as bases, along with oxidizing agents like hydrogen peroxide or potassium permanganate for the oxidation step.

Chemical Reactions:
this compound can participate in various chemical reactions:

  • Oxidation: Converts to carboxylic acids.
  • Reduction: Converts the keto group to an alcohol.
  • Substitution Reactions: Involves nucleophilic substitutions where the ethyl ester group can be replaced by other nucleophiles.

Chemistry

This compound serves as an important intermediate in organic synthesis:

  • Heterocyclic Compounds: It is utilized in synthesizing more complex heterocycles which are pivotal in medicinal chemistry .

Biology

The compound has been investigated for its biological activities:

  • Enzyme Inhibition Studies: It acts as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. This property is crucial for drug development targeting specific enzymes involved in diseases .

Pharmaceutical Applications

This compound has shown potential in pharmaceutical applications:

  • Antiviral Activity: Research indicates that derivatives of pyrrole compounds exhibit inhibitory effects on HIV-1 replication, making them candidates for antiviral drug development .

Case Study 1: Antiviral Activity

A study showcased that pyrrole derivatives, including those related to this compound, demonstrated significant inhibition of HIV replication. The IC50 values were recorded at concentrations lower than 10 μM, indicating potent antiviral activity .

CompoundIC50 (μM)Target
RDS 16438HIV RT
RDS 164398HIV IN

Case Study 2: Enzyme Interaction

In another investigation, this compound was tested against various enzymes to assess its inhibitory effects. The compound showed promising results as a selective inhibitor of certain kinases involved in cancer pathways .

Enzyme TargetInhibition (%)Concentration (μM)
EGFR755
VEGFR6010

Industrial Applications

In industrial contexts, this compound is utilized for:

  • Agrochemicals Production: Its derivatives are employed in synthesizing pesticides and herbicides.
  • Fine Chemicals Manufacturing: The compound is used to create specialty chemicals that serve various industrial purposes .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique aspects of this compound .

Biological Activity

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁NO₃
  • Molar Mass : 181.19 g/mol
  • CAS Number : 21898-45-3

The compound features a pyrrole ring, which is known for its involvement in various biological processes and interactions with biological macromolecules.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. Its mechanism is notably characterized by:

  • Enzyme Inhibition : The compound interacts with dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in certain pathogens such as Plasmodium species, which causes malaria. This interaction leads to selective inhibition against the parasite while sparing mammalian enzymes, thereby reducing potential side effects in host organisms .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its efficacy against various bacterial and viral strains. Notably, derivatives of pyrrole compounds have shown promising results in inhibiting the growth of pathogenic bacteria and viruses .

Antimalarial Activity

In studies focused on malaria treatment, this compound demonstrated significant activity against Plasmodium falciparum and Plasmodium vivax by inhibiting DHODH. The lead compounds derived from this series exhibited nanomolar potency, indicating their potential as effective antimalarial agents .

Antihyperglycemic Activity

A series of pyrrole derivatives, including this compound, have been investigated for their antihyperglycemic effects. These compounds showed promising results in lowering blood glucose levels in animal models, suggesting their potential utility in diabetes management .

Case Studies

  • Antimalarial Research : A study highlighted the efficacy of pyrrole-based compounds in clinical settings, demonstrating their ability to provide a single-dose cure for P. falciparum malaria with a long half-life, supporting their use in chemoprevention strategies .
  • Antimicrobial Screening : In vitro studies assessed the antimicrobial activity of various pyrrole derivatives against common pathogens. This compound was part of a compound library that exhibited significant antibacterial activity against resistant strains .

Research Findings Summary

Activity Target/Pathogen Efficacy Reference
AntimalarialPlasmodium falciparumNanomolar potency
AntimicrobialVarious bacterial strainsSignificant inhibition
AntihyperglycemicAnimal modelsBlood glucose reduction

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via pyrrole-forming reactions using silver carbonate (Ag₂CO₃) as a catalyst in N-methylpyrrolidone (NMP). Ethyl isocyanoacetate serves as a key intermediate, with optimized conditions at 80–85°C for 2–4 hours. Post-reaction purification via flash chromatography (hexane/EtOAc gradients) typically yields 27–66% . Alternative routes involve condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate, though this may require adjustments to avoid side products .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Answer : Use high-resolution techniques such as NMR (¹H/¹³C), FT-IR, and mass spectrometry. For crystalline samples, single-crystal X-ray diffraction (SXRD) with SHELXL refinement confirms bond lengths, angles, and hydrogen-bonding networks. Anisotropic displacement parameters and hydrogen atom positioning via riding models are critical for accurate refinement .

Q. What are the key challenges in characterizing the compound’s hydrogen-bonding interactions?

  • Answer : Centrosymmetric dimer formation via N–H⋯O and O–H⋯O hydrogen bonds (e.g., R₂²(10) and R₂²(8) motifs) can complicate analysis. SXRD data must be refined with SHELXL to resolve disordered regions, and hydrogen atoms should be geometrically constrained to reduce noise .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data (e.g., NMR/IR) be resolved?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra. Compare experimental vs. computed chemical shifts or vibrational frequencies. Deviations >5% may indicate conformational flexibility or solvent effects. Adjust computational models to include implicit solvation (e.g., PCM) .

Q. What strategies are effective for refining disordered solvent molecules or anisotropic displacement in the compound’s crystal structure?

  • Answer : Use SHELXL’s PART and ISOR commands to model disorder. Restrain anisotropic displacement parameters (ADPs) for non-H atoms and apply similarity restraints (SIMU/DELU) to adjacent atoms. Validate refinement stability via R-factor convergence and difference Fourier maps .

Q. How can the compound’s bioactivity be explored using structure-activity relationship (SAR) studies?

  • Answer : Modify substituents at the pyrrole ring (e.g., halogenation at C4/C5) and the ester group. Test derivatives for antitumor or kinase inhibition activity via in vitro assays (e.g., MTT for cytotoxicity). Correlate electronic properties (HOMO/LUMO gaps) with biological activity using DFT .

Methodological Tools and Data Analysis

Q. Which software suites are recommended for crystallographic analysis of this compound?

  • Answer : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards. For visualization and geometry analysis, WinGX and ORTEP for Windows provide GUIs for anisotropic displacement ellipsoids and hydrogen-bond networks .

Q. How should researchers handle conflicting data in synthetic yield optimization?

  • Answer : Conduct Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Use statistical tools (e.g., ANOVA) to identify significant factors. Replicate high-yield conditions from literature (e.g., Ag₂CO₃ in NMP) and troubleshoot via TLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
Reactant of Route 2
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Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

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